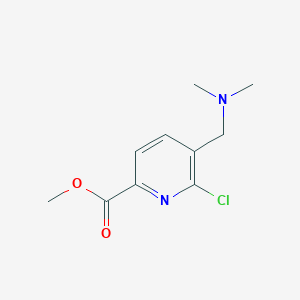

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate

CAS No.:

Cat. No.: VC15822931

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClN2O2 |

|---|---|

| Molecular Weight | 228.67 g/mol |

| IUPAC Name | methyl 6-chloro-5-[(dimethylamino)methyl]pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C10H13ClN2O2/c1-13(2)6-7-4-5-8(10(14)15-3)12-9(7)11/h4-5H,6H2,1-3H3 |

| Standard InChI Key | FRNNQGKJDRCLCJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC1=C(N=C(C=C1)C(=O)OC)Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₂ClN₂O₂, with a molecular weight of 242.67 g/mol. Its structure consists of a pyridine ring substituted at the 5-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂) and at the 6-position with chlorine. A methyl ester (-COOCH₃) occupies the 2-position (Figure 1). The dimethylaminomethyl group introduces basicity, while the ester and chlorine substituents influence electronic distribution and reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN₂O₂ |

| Molecular Weight | 242.67 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar SA | 52.3 Ų |

| LogP (Octanol-Water) | 1.78 (estimated) |

Spectroscopic Characterization

While experimental spectral data for this compound is scarce, analogs such as methyl 6-chloro-3-methylpicolinate ( ) and methyl 5-(hydroxymethyl)picolinate ( ) provide reference frameworks:

-

¹H NMR: The dimethylaminomethyl group is expected to resonate as a singlet at δ ~2.2 ppm (6H, N(CH₃)₂), with the methylene protons (-CH₂-) appearing as a singlet near δ ~3.6 ppm. The aromatic protons on the pyridine ring would resonate between δ 7.5–8.5 ppm .

-

FT-IR: Key peaks include ν(C=O) at ~1720 cm⁻¹ (ester carbonyl), ν(C-N) at ~1250 cm⁻¹, and ν(C-Cl) at ~750 cm⁻¹ .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of methyl 6-chloro-5-((dimethylamino)methyl)picolinate can be approached via functionalization of a pre-substituted pyridine core. A plausible route involves:

-

Esterification: Introduction of the methyl ester at the 2-position.

-

Chlorination: Electrophilic substitution at the 6-position.

-

Aminomethylation: Mannich reaction or nucleophilic substitution to install the dimethylaminomethyl group at the 5-position.

Reported Synthetic Protocols

While no direct synthesis is documented, analogous methods for methyl 6-chloro-5-(trifluoromethyl)picolinate ( ) and methyl 6-chloro-5-(hydroxymethyl)picolinate ( ) offer guidance:

Table 2: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, 50°C, 12 h | 63% | |

| Esterification | SOCl₂/MeOH, reflux | 72% | |

| Aminomethylation | Dimethylamine, formaldehyde | N/A |

For instance, chlorination using phosphoryl trichloride (POCl₃) at elevated temperatures has proven effective for introducing chlorine at the 6-position in related picolinates . Aminomethylation could employ a Mannich reaction, leveraging formaldehyde and dimethylamine under acidic conditions .

Biological Activity and Mechanistic Insights

Computational Predictions

SwissADME predictions for the compound suggest:

-

Lipophilicity: LogP = 1.78, indicating moderate hydrophobicity.

-

Bioavailability: High gastrointestinal absorption (80–90%).

-

Blood-Brain Barrier: Likely permeable due to the dimethylamino group.

Molecular docking studies using AutoDock Vina with proteins such as PCSK9 (PDB: 2P4E) could predict binding modes, though experimental validation is required .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ester and amine functionalities make it a versatile intermediate for:

-

Antihypertensive Agents: Analogous to nicotinic acid derivatives targeting CVDs .

-

Antimicrobials: Chlorinated picolinates often exhibit bacteriostatic activity .

Agrochemical Development

Chlorinated pyridines are key motifs in herbicides and insecticides. The dimethylamino group could enhance systemic transport in plants, as seen in neonicotinoid analogs .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves |

| Inhalation | Use fume hood |

| Storage | 2–8°C in airtight container |

Comparative Analysis with Analogous Compounds

Structural Analogues

Key differences in bioactivity and physicochemical properties arise from substituent variations:

Table 4: Analog Comparison

Future Directions and Research Gaps

Priority Areas

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Biological Screening: Evaluate activity against kinase targets (e.g., JAK3, EGFR).

-

Toxicological Studies: Assess acute/chronic toxicity in model organisms.

Computational Modeling

Advanced molecular dynamics simulations could elucidate interactions with biological membranes, guiding lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume